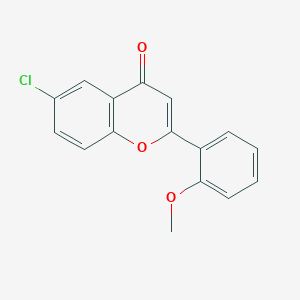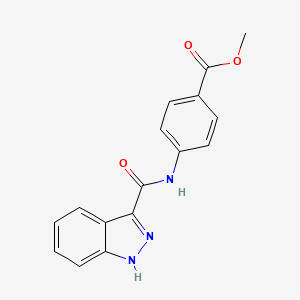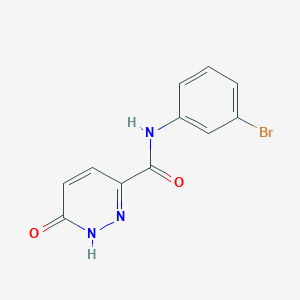
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide, also known as CMAP, is a synthetic compound that has been used in scientific research and laboratory experiments since the early 2000s. It is a versatile and powerful compound that has been used to study a variety of biological systems and processes.
科学研究应用
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the nervous system, to study the effects of hormones on the reproductive system, and to study the effects of environmental toxins on the immune system. It has also been used to study the effects of stress on the cardiovascular system, to study the effects of aging on the skeletal system, and to study the effects of diet on the digestive system. In addition, it has been used to study the effects of drugs on the endocrine system, to study the effects of radiation on the respiratory system, and to study the effects of pollutants on the renal system.
作用机制
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide works by binding to specific receptors on cells in the body and activating them. This activation leads to a cascade of events, including the release of hormones, neurotransmitters, and other signaling molecules. These molecules then interact with other cells in the body, resulting in the desired physiological or biochemical effect. For example, when this compound binds to receptors on cells in the nervous system, it can activate the release of neurotransmitters, resulting in changes in behavior or mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the application. In the nervous system, it has been shown to affect the release of neurotransmitters, resulting in changes in behavior or mood. In the reproductive system, it has been shown to affect the release of hormones, resulting in changes in fertility or reproductive health. In the cardiovascular system, it has been shown to affect the release of hormones, resulting in changes in blood pressure or heart rate. In the skeletal system, it has been shown to affect the release of hormones, resulting in changes in bone density or bone structure. In the digestive system, it has been shown to affect the release of hormones, resulting in changes in digestion or nutrient absorption. In the endocrine system, it has been shown to affect the release of hormones, resulting in changes in metabolism or energy levels. In the respiratory system, it has been shown to affect the release of hormones, resulting in changes in breathing or lung function. In the renal system, it has been shown to affect the release of hormones, resulting in changes in kidney function or kidney health.
实验室实验的优点和局限性
The advantages of using N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide in lab experiments include its versatility, its ability to target specific receptors, and its ability to produce a wide range of effects. Additionally, this compound is relatively stable and can be stored for long periods of time. The main limitation of this compound is that it can be toxic at high concentrations and can cause adverse side effects.
未来方向
The potential future directions for N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide include further research into its mechanism of action, its effects on different organs and tissues, and its potential therapeutic applications. Additionally, this compound could be used to study the effects of drugs on the nervous system, to study the effects of hormones on the reproductive system, and to study the effects of environmental toxins on the immune system. Finally, this compound could be used to study the effects of stress on the cardiovascular system, to study the effects of aging on the skeletal system, and to study the effects of diet on the digestive system.
合成方法
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide is synthesized through a four-step process. The first step involves the reaction of 4-methoxyphenylacetic acid and 2-chloroacetyl chloride in the presence of a base such as triethylamine. The second step involves the reaction of the product from the first step with hydrazine hydrate in the presence of a base such as potassium carbonate. The third step involves the reaction of the product from the second step with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The final step involves the reaction of the product from the third step with hydrazine hydrate in the presence of a base such as potassium carbonate. The product of this reaction is this compound.
属性
IUPAC Name |
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-18-10-5-2-9(3-6-10)4-7-11(16)14-15-12(17)8-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMZXHJYUJOACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-({7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}amino)propyl]pyrrolidin-2-one](/img/structure/B6431374.png)



![N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431384.png)
![5-{[2-(dimethylamino)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B6431394.png)
![7-[(azepan-1-yl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431395.png)


![6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431447.png)

![N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431459.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6431468.png)